![molecular formula C10H20ClF2NO B2793475 [4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride CAS No. 1824271-83-1](/img/structure/B2793475.png)
[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring substituted with difluoro groups and a methoxyethyl chain, making it a unique molecule with interesting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl core. One common approach is to start with cyclohexanone, which undergoes a series of reactions including fluorination, methoxyethylation, and amination.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.
Industry: It might find use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which [4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
4,4-Difluoro-1-(2-ethoxyethyl)cyclohexyl]methanamine hydrochloride
4,4-Difluoro-1-(2-propoxyethyl)cyclohexyl]methanamine hydrochloride
4,4-Difluoro-1-(2-butoxyethyl)cyclohexyl]methanamine hydrochloride
Uniqueness: The uniqueness of [4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
[4,4-difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2NO.ClH/c1-14-7-6-9(8-13)2-4-10(11,12)5-3-9;/h2-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPGFIDBDZDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2793393.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2793394.png)
![N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)
![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)
![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2793400.png)
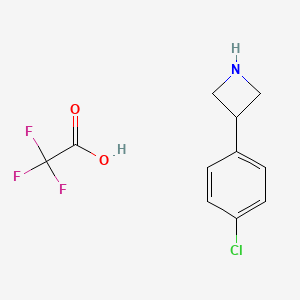
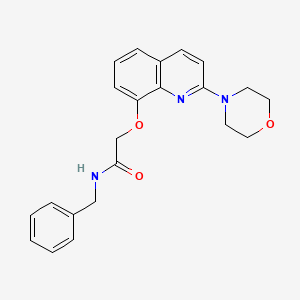
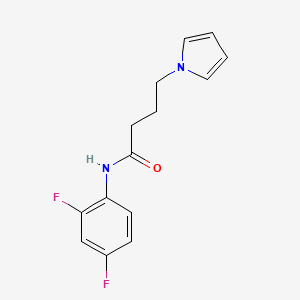
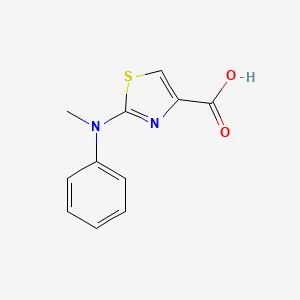
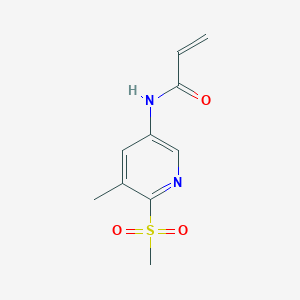
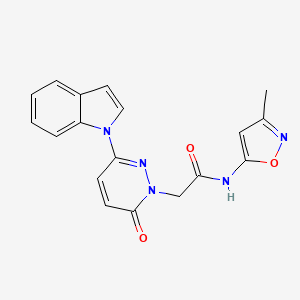
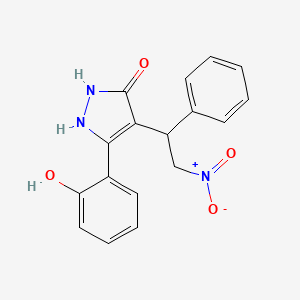
![(E)-3-((benzylimino)methyl)-2-((2-hydroxyethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793414.png)
